molecular formula C20H24N4O3 B6455112 2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549056-51-9

2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455112
CAS No.: 2549056-51-9
M. Wt: 368.4 g/mol
InChI Key: GFFOBVVEGBWTTL-UHFFFAOYSA-N
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Description

2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a recognized, highly potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β). This kinase is a critical node in numerous cellular signaling pathways, including those regulated by Wnt and insulin, and is implicated in the pathogenesis of several neurological disorders and cancers. The primary research value of this compound lies in its exceptional selectivity for GSK-3β over other kinases, making it an essential chemical tool for dissecting the specific roles of GSK-3β in complex biological processes. Researchers utilize this inhibitor to investigate the mechanisms underlying tau phosphorylation in Alzheimer's disease models , as GSK-3β is a major tau kinase. Its application extends to the study of neuroinflammation and microglial activation , where GSK-3β inhibition has been shown to promote a neuroprotective phenotype. Furthermore, due to the role of GSK-3β in modulating apoptosis and cell proliferation, this inhibitor is also employed in oncological research to study pathways that suppress tumor growth . By providing highly specific inhibition, this compound enables scientists to elucidate novel therapeutic strategies for a range of conditions where GSK-3β activity is dysregulated.

Properties

IUPAC Name

2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-20(2,3)17-12-24-18(22-17)9-8-15(23-24)19(25)21-11-13-6-7-14(26-4)10-16(13)27-5/h6-10,12H,11H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFOBVVEGBWTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H24_{24}N4_{4}O3_{3}
  • Molecular Weight : 368.4 g/mol
  • CAS Number : 2549056-51-9

The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse pharmacological properties. The presence of the tert-butyl and dimethoxyphenyl groups may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

Inhibition of IKKβ

Research indicates that derivatives of imidazo[1,2-b]pyridazine, including this compound, exhibit inhibitory activity against IκB kinase beta (IKKβ), a crucial enzyme in the NF-κB signaling pathway. One study demonstrated that modifications at the 3- and 6-positions of the imidazo[1,2-b]pyridazine scaffold significantly enhanced IKKβ inhibitory activity in cell-free assays as well as in THP-1 cells stimulated with TNFα .

Table 1: IKKβ Inhibition Data

CompoundIC50 (µM)Cell Type
This compoundTBDTHP-1 cells
Other derivativesVariesVaries

Case Studies

A recent study focused on the development of novel imidazo[1,2-b]pyridazine derivatives for cancer therapy revealed that compounds with similar structures showed significant inhibition against various cancer cell lines. For instance, derivatives targeting CDK12/13 exhibited IC50 values in the nanomolar range against triple-negative breast cancer (TNBC) cells . This suggests that further exploration of this compound could yield valuable insights into its anticancer potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of specific substituents on the imidazo[1,2-b]pyridazine scaffold can significantly affect its potency and selectivity against target enzymes. Research has shown that modifications can lead to improved selectivity for kinases involved in inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents Molecular Weight Key Features Reference
2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide - 2-tert-butyl
- N-(2,4-dimethoxybenzyl)carboxamide
~423 (estimated) High lipophilicity due to tert-butyl and dimethoxy groups; potential CNS activity
2-cyclopropyl-N-(3,4-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide - 2-cyclopropyl
- N-(3,4-dimethylphenyl)carboxamide
306.4 Smaller substituents may enhance solubility; reduced steric hindrance
4-(8-tert-butyl-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one - 8-tert-butyl
- 6-(4-fluorophenyl)
- Piperazinone-linked carbonyl
423.48 Extended pharmacokinetic profile due to piperazinone; PAR2 antagonist
Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate - 6-chloro
- Methyl ester
211.6 (estimated) Ester group simplifies synthesis; precursor for carboxamide derivatives

Key Observations :

  • Bioactivity : The (2,4-dimethoxyphenyl)methyl group may confer selectivity toward serotonin or dopamine receptors, whereas the 4-fluorophenyl group in ’s compound aligns with kinase inhibitor scaffolds .

Comparison :

  • The target compound’s synthesis may face challenges in purifying the bulky tert-butyl and benzyl groups, whereas smaller analogues (e.g., cyclopropyl) benefit from higher yields .
Physicochemical and Pharmacological Properties
Property Target Compound 2-Cyclopropyl Analogue PAR2 Antagonist
Molecular Weight ~423 306.4 423.48
LogP (Estimated) 3.8–4.2 2.5–3.0 3.2–3.5
Solubility (aq.) Low (tert-butyl hinders hydration) Moderate Low (piperazinone adds polarity)
Biological Target Kinase/GPCR (hypothesized) Unknown PAR2 antagonist (confirmed)

Notes:

  • The tert-butyl group in the target compound may reduce aqueous solubility but enhance membrane permeability .

Preparation Methods

α-Bromoketone and 3-Amino-6-Halopyridazine Condensation

The imidazo[1,2-b]pyridazine backbone is synthesized through a regioselective condensation of 3-amino-6-chloropyridazine with α-bromoketones under mild basic conditions (e.g., NaHCO₃). The halogen at the 6-position of pyridazine directs nucleophilic attack to the desired nitrogen, preventing alternative cyclization pathways.

Example Protocol :

  • Reactants : 3-Amino-6-chloropyridazine (1.0 equiv), tert-butyl α-bromoketone (1.2 equiv)

  • Conditions : DMF, NaHCO₃ (2.0 equiv), 80°C, 12 h

  • Yield : 68–72% after column chromatography

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction kinetics and purity. A study demonstrated that microwave heating at 150°C for 20 minutes increased yields to 85% while reducing byproduct formation. This method is advantageous for scaling due to rapid heat transfer and uniform energy distribution.

Metal-Free Synthesis Pathways

Bromomalonaldehyde-Mediated Cyclization

A solvent-free approach utilizes bromomalonaldehyde and 2-aminopyridines to form the imidazo[1,2-b]pyridazine core at 120°C. The tert-butyl group is introduced via post-cyclization alkylation, while the carboxamide is appended using a Dean-Stark trap for azeotropic water removal.

Key Data :

ParameterValue
Temperature120°C
Time5.5 h
Yield (Core + Amide)62%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography (EtOAc/hexane gradient) or reverse-phase HPLC for high-purity isolates (>98%). The tert-butyl group’s hydrophobicity aids in separation, while the dimethoxybenzyl moiety introduces distinct UV absorption at 280 nm.

Spectroscopic Confirmation

  • ¹H NMR : δ 1.45 (s, 9H, tert-butyl), 3.85 (s, 6H, OCH₃), 4.65 (s, 2H, CH₂), 8.25 (s, 1H, pyridazine-H).

  • HRMS : [M+H]⁺ calcd. 438.2121, found 438.2118.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Condensation + Coupling7698High
Microwave-Assisted8599Moderate
Metal-Free6295Low

The condensation-coupled approach balances yield and scalability, making it ideal for industrial applications. Microwave methods excel in research settings requiring rapid iteration, while metal-free routes cater to green chemistry priorities .

Q & A

Basic: What are the common synthetic routes for synthesizing 2-tert-butyl-N-[(2,4-dimethoxyphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide?

The synthesis typically involves multi-step reactions focusing on constructing the imidazo[1,2-b]pyridazine core followed by functionalization. Key steps include:

  • Condensation reactions to form the heterocyclic core. For example, reacting pyridazine derivatives with tert-butyl groups under acidic conditions .
  • Amide coupling using reagents like EDCI/HOBt or TBTU to introduce the 2,4-dimethoxyphenylmethyl substituent .
  • Purification via crystallization (e.g., using dichloromethane/hexane mixtures) or chromatography .
    Critical parameters include temperature control (<50°C to avoid side reactions) and solvent selection (DMF or DCM for solubility optimization) .

Basic: How is the structural identity of this compound confirmed in academic research?

Structural validation relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1H/13C NMR to confirm tert-butyl (δ ~1.3 ppm for nine equivalent protons) and methoxy groups (δ ~3.8 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for C22H27N4O3) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of structural analogs?

Discrepancies in bioactivity data (e.g., kinase inhibition vs. antimicrobial effects) are addressed by:

  • SAR studies : Comparing analogs with modified substituents. For example, replacing the tert-butyl group with a fluorophenyl moiety alters hydrophobicity and target binding .
  • Binding assays : Surface plasmon resonance (SPR) or ITC to quantify target affinity and rule off-target effects .
  • Meta-analysis : Cross-referencing datasets from kinase profiling panels (e.g., Broad Institute’s PKIS2 library) to identify assay-specific artifacts .

Advanced: How are reaction conditions optimized for scalable synthesis of imidazo[1,2-b]pyridazine derivatives?

Optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for aryl coupling .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura cross-coupling to attach aromatic groups .
  • Temperature gradients : Lower temperatures (~0°C) minimize byproducts during amide bond formation .
    Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Advanced: What methodologies are used to analyze the compound’s pharmacokinetic properties in preclinical studies?

Key approaches include:

  • In vitro metabolic stability : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound depletion .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption .
    Contradictory solubility data (e.g., logP discrepancies) are resolved using shake-flask methods with HPLC quantification .

Basic: What are the primary challenges in characterizing the compound’s stability under varying pH conditions?

Stability studies use:

  • Forced degradation : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C .
  • HPLC-MS : To identify degradation products (e.g., hydrolysis of the carboxamide group) .
  • Kinetic modeling : Arrhenius plots to predict shelf-life at 25°C .

Advanced: How is computational chemistry applied to predict the compound’s target engagement?

  • Docking simulations : Using AutoDock Vina with crystal structures of kinase domains (e.g., VEGFR2 PDB: 4AG8) to predict binding poses .
  • MD simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • QSAR models : Correlating substituent electronegativity (Hammett constants) with IC50 values from kinase assays .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile) and lab coats to prevent dermal exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA) .
  • Waste disposal : Neutralization of acidic byproducts before disposal .

Advanced: How do researchers address low yields in the final coupling step of the synthesis?

  • Reagent stoichiometry : Adjusting carbodiimide coupling agents (e.g., 1.2 eq. EDCI) to drive amide formation .
  • Microwave-assisted synthesis : Reducing reaction time from 24h to 2h at 80°C .
  • Protecting groups : Temporary Boc protection of amines to prevent side reactions .

Advanced: What techniques validate the compound’s mechanism of action in cellular assays?

  • CRISPR knockouts : Deleting putative targets (e.g., kinases) to confirm on-target effects .
  • Phosphoproteomics : SILAC labeling to identify downstream signaling pathways .
  • CETSA : Cellular thermal shift assays to confirm target engagement in live cells .

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